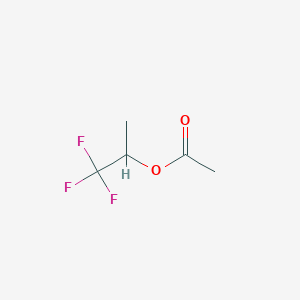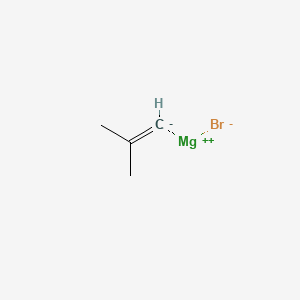
2-甲基-1-增丙烯基溴化镁
描述
2-Methyl-1-propenylmagnesium bromide (2MPB) is a Grignard reagent, a type of organometallic compound, which is used in a variety of synthetic organic chemistry applications. It is an important reagent in modern organic synthesis, as it can be used to synthesize a wide range of compounds. 2MPB is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
科学研究应用
Organic Synthesis: Palladium-Catalyzed Coupling
2-M1PMB is utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It acts as a Grignard reagent, which forms carbon-carbon bonds with aryl tosylates . This application is crucial for constructing complex organic molecules, including pharmaceuticals and polymers.
Amino Acid Derivatives: Synthesis of Fluoroisoleucine
In the field of biochemistry, 2-M1PMB is employed in the synthesis of amino acid derivatives such as (2S,3S)-3′-fluoroisoleucine . This derivative has implications in the study of protein structure and function, as well as in the development of peptide-based drugs.
Chemical Analysis: Solution Deposition
2-M1PMB solutions are used in chemical analysis for solution deposition applications . This involves creating thin films of materials through techniques like spin coating or dip coating, which is essential for the fabrication of electronic devices.
Organometallic Chemistry: Grignard Reagent
As a Grignard reagent, 2-M1PMB is a cornerstone in organometallic chemistry. It’s used to introduce the 2-methyl-1-propenyl group into other compounds, expanding the toolkit for chemical synthesis and material science research .
Medicinal Chemistry: Drug Development
In medicinal chemistry, 2-M1PMB is used to synthesize potential drug candidates. Its ability to form carbon-heteroatom bonds is valuable for creating molecules with biological activity against various diseases .
Material Science: Nanoscale Material Fabrication
2-M1PMB plays a role in the fabrication of nanoscale materials. Its reactivity is harnessed to construct nanostructures with specific properties, which can be applied in areas like catalysis and sensor technology .
Polymer Chemistry: Monomer Synthesis
The compound is also significant in polymer chemistry for the synthesis of monomers. These monomers can be polymerized to form novel materials with unique mechanical and chemical properties .
Environmental Chemistry: Isotope Labeling
Lastly, 2-M1PMB is used in environmental chemistry for isotope labeling studies. This helps in tracing the environmental fate of chemicals and understanding their ecological impact .
作用机制
Target of Action
2-Methyl-1-propenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . They are used as a key component in the formation of carbon-carbon bonds .
Mode of Action
2-Methyl-1-propenylmagnesium bromide, as a Grignard reagent, acts by performing nucleophilic addition to a variety of electrophilic substrates . This allows for the formation of a new carbon-carbon bond, thereby enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-1-propenylmagnesium bromide is the Grignard reaction . This reaction is a cornerstone in organic chemistry, allowing for the formation of complex molecules from simpler precursors .
Pharmacokinetics
It’s important to note that it is typically prepared and used in solution, often in an organic solvent such as tetrahydrofuran .
Result of Action
The result of the action of 2-Methyl-1-propenylmagnesium bromide is the formation of new organic compounds via the creation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of structures, including biaryls, alkylarenes, alkenylarenes, and alkynylalkenones .
Action Environment
The action of 2-Methyl-1-propenylmagnesium bromide is highly dependent on the environment in which the reaction takes place. It is sensitive to moisture and air, requiring an inert atmosphere for optimal performance . The reaction is also temperature-dependent, with lower temperatures generally favoring higher yields .
属性
IUPAC Name |
magnesium;2-methylprop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUIUNZKXBJVSC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[CH-])C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38614-36-7 | |
| Record name | 2-Methyl-1-propenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



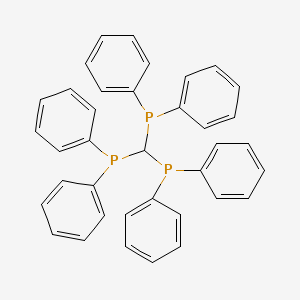
![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)
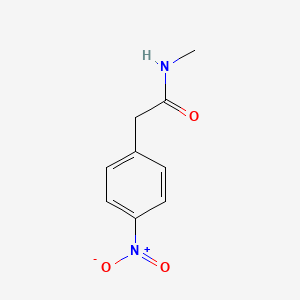



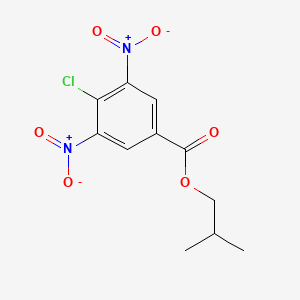
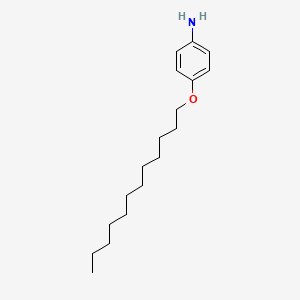
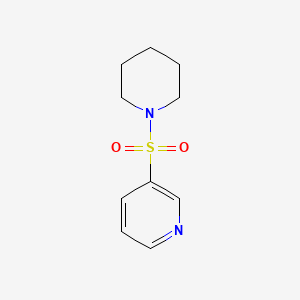
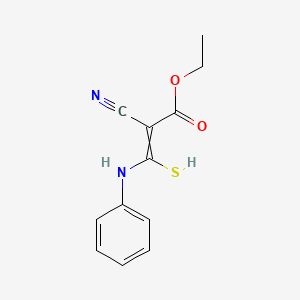
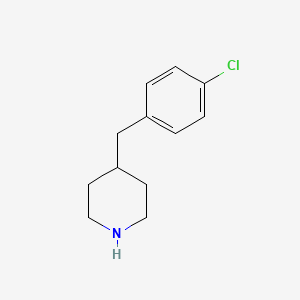
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)
